

# Application Notes: Measuring ABCB1 Activity Using Flow Cytometry with ABCB1-IN-1

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## Compound of Interest

Compound Name: ABCB1-IN-1

Cat. No.: B606982

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## Introduction

ATP-binding cassette sub-family B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a crucial membrane transporter.[1] It functions as an ATP-dependent efflux pump, actively transporting a wide variety of structurally diverse compounds out of cells.[2][3] This process plays a significant role in the pharmacokinetics of many drugs and is a key mechanism in the development of multidrug resistance (MDR) in cancer cells, which limits the efficacy of chemotherapy.[1][4]

Measuring the functional activity of ABCB1 is essential for understanding its role in drug disposition and for the development of new therapeutic strategies to overcome MDR. Flow cytometry offers a rapid and sensitive method for assessing ABCB1 activity at the single-cell level. This is typically achieved by measuring the intracellular accumulation of a fluorescent ABCB1 substrate. In cells with high ABCB1 activity, the fluorescent substrate is actively pumped out, resulting in low intracellular fluorescence. Inhibition of ABCB1 activity leads to the accumulation of the fluorescent substrate within the cells, causing a measurable increase in fluorescence.[1]

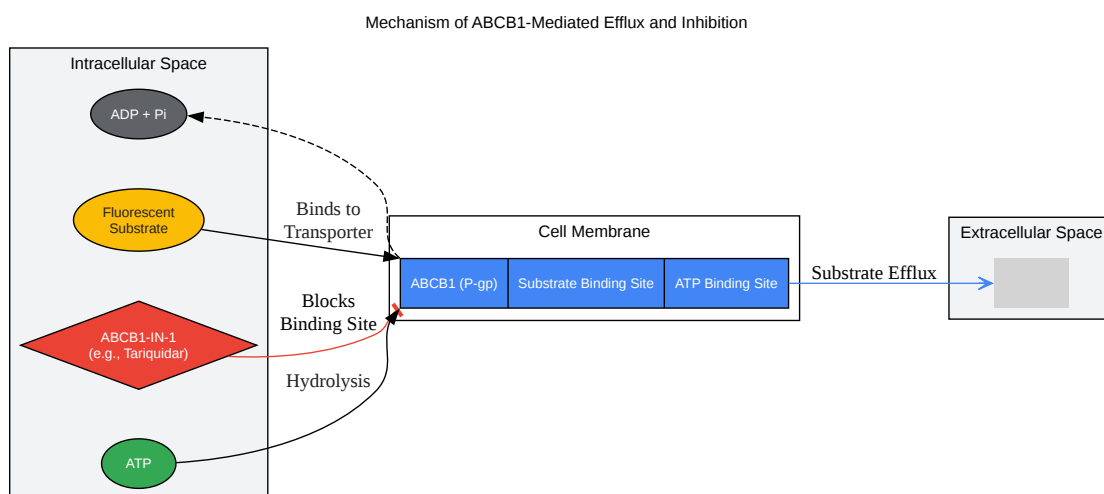
This application note provides detailed protocols for measuring ABCB1 activity using flow cytometry with common fluorescent substrates and a representative potent inhibitor, here referred to as **ABCB1-IN-1**. For the purpose of these protocols, we will use Tariquidar as a

specific example of a potent and well-characterized ABCB1 inhibitor, alongside Verapamil and Cyclosporine A as alternative modulators.

## Mechanism of Action of ABCB1 and Inhibition

ABCB1 is an ATP-dependent transporter that binds substrates within the cell membrane and utilizes the energy from ATP hydrolysis to extrude them from the cell.[2][3] Inhibitors of ABCB1 can act through various mechanisms, including competitive inhibition by binding to the same site as the transport substrates, or by non-competitively binding to other sites on the transporter, which can lock it in a conformation that prevents substrate transport.[1][5][6]

Tariquidar, a third-generation inhibitor, has been shown to potently inhibit ABCB1 drug efflux.[1][6]



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Caption: Mechanism of ABCB1 Efflux and Inhibition.

## Data Presentation

The following tables summarize the recommended concentrations and incubation times for common fluorescent substrates and representative ABCB1 inhibitors.

Table 1: Fluorescent Substrates for ABCB1 Activity Assays

Fluorescent Substrate	Excitation (nm)	Emission (nm)	Recommended Concentration	Incubation Time
Calcein-AM	~494	~517	0.1 - 1 $\mu$ M[1][7]	15 - 30 minutes[8]
Rhodamine 123	~507	~529	0.1 - 1 $\mu$ M[9][10]	15 - 60 minutes[10]

Table 2: Representative ABCB1 Inhibitors (**ABCB1-IN-1**)

Inhibitor	Type	Recommended Concentration for Inhibition	IC <sub>50</sub> (inhibition of efflux)
Tariquidar	3rd Gen. Inhibitor	100 nM - 1 $\mu$ M[7][11]	~43 nM (ATPase activity)[11], 114 pM (Calcein-AM efflux)[8][12][13]
Verapamil	1st Gen. Inhibitor	5 - 200 $\mu$ M[14][15][16]	Varies with cell line and substrate
Cyclosporine A	1st Gen. Inhibitor	1 - 10 $\mu$ M[17][18][19]	Varies with cell line and substrate

## Experimental Protocols

## Protocol 1: Calcein-AM Efflux Assay for ABCB1 Activity

This protocol is designed to measure the efflux of Calcein-AM, a non-fluorescent compound that becomes fluorescent upon hydrolysis by intracellular esterases.<sup>[1][20]</sup> ABCB1 actively transports the non-fluorescent Calcein-AM out of the cell before it can be cleaved.

### Materials:

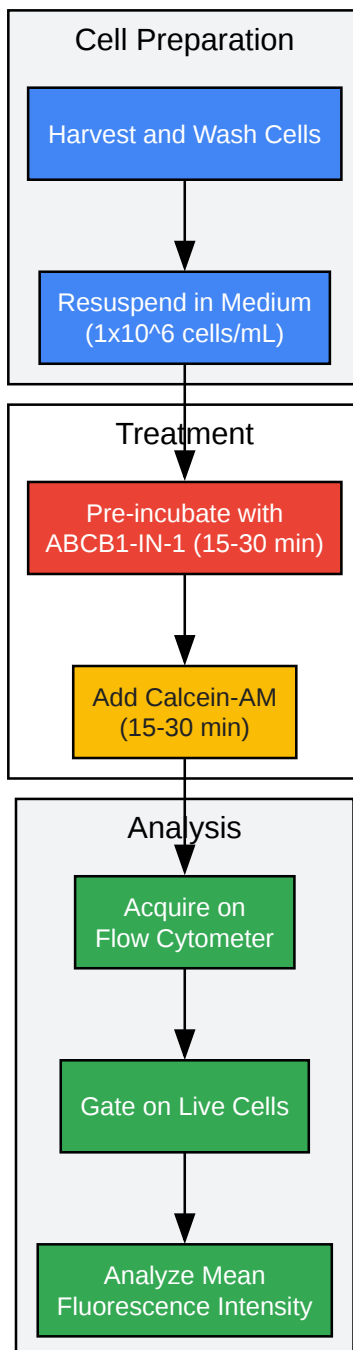
- Cells expressing ABCB1 (e.g., drug-resistant cancer cell line) and a corresponding parental cell line (low ABCB1 expression).
- Complete cell culture medium.
- Phosphate-Buffered Saline (PBS).
- Calcein-AM (stock solution in DMSO).
- **ABCB1-IN-1** (e.g., Tariquidar, Verapamil, or Cyclosporine A; stock solution in DMSO).
- Flow cytometer.

### Procedure:

- Cell Preparation:
  - Harvest cells and wash with PBS.
  - Resuspend cells in pre-warmed culture medium at a concentration of  $1 \times 10^6$  cells/mL.
- Inhibitor Treatment:
  - Prepare tubes with the desired concentration of **ABCB1-IN-1**. Include a vehicle control (DMSO).
  - Add 1 mL of the cell suspension to each tube.
  - Pre-incubate the cells with the inhibitor for 15-30 minutes at 37°C.
- Substrate Loading:

- Add Calcein-AM to each tube to the final desired concentration (e.g., 0.25  $\mu$ M).[\[12\]](#)
- Incubate for 15-30 minutes at 37°C, protected from light.[\[8\]](#)
- Flow Cytometry Analysis:
  - Analyze the cells on a flow cytometer without washing.
  - Excite the cells at 488 nm and collect the emission in the green channel (typically ~530/30 nm).
  - Collect a sufficient number of events (e.g., 10,000) for each sample.
- Data Analysis:
  - Gate on the live cell population based on forward and side scatter.
  - Compare the mean fluorescence intensity (MFI) of the inhibitor-treated cells to the vehicle-treated cells. An increase in MFI indicates inhibition of ABCB1 activity.

## Workflow for Calcein-AM Efflux Assay

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Caption: Workflow for the Calcein-AM Efflux Assay.

## Protocol 2: Rhodamine 123 Efflux Assay for ABCB1 Activity

This protocol utilizes Rhodamine 123, a fluorescent dye that is a known substrate of ABCB1.

### Materials:

- Cells expressing ABCB1 and a corresponding parental cell line.
- Complete cell culture medium.
- Phosphate-Buffered Saline (PBS).
- Rhodamine 123 (stock solution in DMSO or ethanol).[\[10\]](#)
- **ABCB1-IN-1** (e.g., Tariquidar, Verapamil, or Cyclosporine A; stock solution in DMSO).
- Flow cytometer.

### Procedure:

- Cell Preparation:
  - Harvest cells and wash with PBS.
  - Resuspend cells in pre-warmed culture medium at a concentration of  $1 \times 10^6$  cells/mL.
- Inhibitor and Substrate Co-incubation:
  - Prepare tubes with the desired concentration of **ABCB1-IN-1** and Rhodamine 123. Include a vehicle control.
  - Add 1 mL of the cell suspension to each tube.
  - Incubate for 30-60 minutes at 37°C, protected from light.[\[10\]](#)
- Washing:
  - After incubation, wash the cells twice with ice-cold PBS to remove extracellular dye.[\[9\]](#)

- Flow Cytometry Analysis:
  - Resuspend the final cell pellet in PBS for analysis.
  - Excite the cells at 488 nm and collect the emission in the green channel (typically ~530/30 nm).
  - Collect a sufficient number of events (e.g., 10,000) for each sample.
- Data Analysis:
  - Gate on the live cell population.
  - Compare the MFI of the inhibitor-treated cells to the vehicle-treated cells. An increase in MFI signifies inhibition of ABCB1-mediated efflux.

These protocols provide a robust framework for assessing ABCB1 activity. Researchers should optimize concentrations and incubation times for their specific cell types and experimental conditions. The use of appropriate controls, including a positive control with a known potent inhibitor and a negative control (parental cell line), is crucial for accurate data interpretation.

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